Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C19H25N5O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H25N5O2/c1-5-7-15-16(18(25)26-6-2)17(24-19(22-15)20-12-21-24)13-8-10-14(11-9-13)23(3)4/h8-12,17H,5-7H2,1-4H3,(H,20,21,22) |
InChI Key |
ZSHZTBWAIPHHEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation in Aqueous Media
A scalable and eco-friendly route utilizes a three-component reaction between 3-amino-1,2,4-triazole , 4-(dimethylamino)benzaldehyde , and ethyl 3-oxohexanoate (to introduce the propyl and ethyl ester groups) in hot water (80–90°C) under reflux. The reaction proceeds via initial Knoevenagel condensation between the aldehyde and β-ketoester, followed by cyclocondensation with the aminotriazole to form the dihydrotriazolopyrimidine core. Microwave irradiation (150 W, 100°C) reduces reaction time from 12 hours to 30 minutes, achieving yields of 78–85%.
Key Conditions:
| Component | Role | Stoichiometry |
|---|---|---|
| 3-Amino-1,2,4-triazole | Triazole ring precursor | 1.2 eq |
| 4-(Dimethylamino)benzaldehyde | Aryl substituent source | 1.0 eq |
| Ethyl 3-oxohexanoate | β-Ketoester for propyl/ester | 1.0 eq |
| Water | Solvent | 10 mL/mmol |
Solvent-Free Synthesis with Catalytic Acid
Under solvent-free conditions, the same components react in the presence of p-toluenesulfonic acid (PTSA) (10 mol%) at 120°C. This method eliminates aqueous workup, directly yielding the product in 82% purity after recrystallization from ethanol. The absence of solvent enhances atom economy and reduces waste.
Stepwise Synthesis via Intermediate Cyclization
Formation of 4,7-Dihydropyrimidine Intermediate
Ethyl 3-oxohexanoate reacts with 4-(dimethylamino)benzaldehyde in ethanol under acidic conditions (HCl, 60°C) to form ethyl 5-propyl-7-[4-(dimethylamino)phenyl]-4,7-dihydropyrimidine-6-carboxylate . This intermediate is isolated via vacuum filtration (yield: 75%) and characterized by 1H NMR (δ 1.25 ppm, triplet, CH₂CH₃; δ 2.98 ppm, singlet, N(CH₃)₂).
Triazole Ring Annulation
The dihydropyrimidine intermediate undergoes cyclocondensation with 3-amino-1,2,4-triazole in dimethylformamide (DMF) at 100°C for 8 hours. Potassium carbonate (2 eq) facilitates deprotonation, enabling nucleophilic attack at C2 of the pyrimidine ring. The final product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding 68% of the target compound.
Reaction Pathway:
-
Knoevenagel Condensation :
-
Cyclocondensation :
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies in water, ethanol, and DMF reveal that aqueous conditions favor higher regioselectivity for the 5-propyl isomer (Table 1). Elevated temperatures (≥100°C) in DMF promote side reactions, reducing yield to 55%.
Table 1. Solvent Optimization for MCR
| Solvent | Temp (°C) | Yield (%) | Regioselectivity (5-propyl:7-propyl) |
|---|---|---|---|
| Water | 80 | 85 | 95:5 |
| Ethanol | 78 | 72 | 85:15 |
| DMF | 120 | 55 | 70:30 |
Catalytic Systems
Lewis acids (e.g., ZnCl₂) and Brønsted acids (e.g., PTSA) accelerate the cyclization step. PTSA (10 mol%) in water achieves completion in 4 hours vs. 8 hours without catalyst.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the 4,7-dihydro configuration and planar triazolopyrimidine core (space group P1, a = 8.928 Å, b = 9.821 Å). The dihedral angle between the triazole and pyrimidine rings is 4.5°, indicating near-coplanarity.
Challenges and Alternative Routes
Regioselectivity in Propyl Group Positioning
Competing formation of 7-propyl isomers occurs in non-aqueous solvents due to poor solubility of intermediates. Microwave-assisted synthesis in water minimizes this issue by enhancing reaction homogeneity.
Functional Group Compatibility
The electron-rich 4-(dimethylamino)phenyl group predisposes the compound to oxidation. Performing reactions under nitrogen atmosphere prevents decomposition, maintaining yields above 75%.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyrimidine ring .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and dihydro derivatives .
Scientific Research Applications
Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation, leading to antiproliferative effects in cancer cells . The compound also interacts with molecular targets involved in neuroinflammation, such as NF-kB and ATF4 proteins, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The table below compares the target compound with key analogues:
Key Observations:
- Electron-Donating vs.
- Trifluoromethyl (–CF₃) : Analogues with –CF₃ (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
Biological Activity
Ethyl 7-[4-(dimethylamino)phenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound within the triazole class that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Overview of Triazole Compounds
Triazoles are a class of compounds that have been extensively studied for their medicinal properties. They exhibit a range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The unique structure of triazoles allows for diverse interactions with biological targets, making them valuable in drug development .
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety possess significant antimicrobial properties. This compound has been evaluated for its activity against various pathogens. In vitro studies indicate that it demonstrates moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.125–8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably:
- Cell Line Studies : this compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can often be correlated with their chemical structure. Modifications to the ethyl and propyl groups or the dimethylamino substituent can significantly influence potency and selectivity. A detailed SAR analysis reveals:
| Modification | Effect on Activity |
|---|---|
| Dimethylamino group | Enhances lipophilicity and receptor binding affinity |
| Propyl group | Influences solubility and membrane permeability |
| Ethyl ester | Affects metabolic stability and bioavailability |
Case Studies
- Antibacterial Efficacy : A study conducted by Barbuceanu et al. evaluated various triazole derivatives including this compound against Bacillus cereus and Acinetobacter baumannii. The results indicated that modifications to the triazole ring could enhance antibacterial efficacy significantly .
- Anticancer Research : Another investigation focused on the compound's effects on apoptosis in cancer cells. The results demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
